3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide 3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Brand Name: Vulcanchem
CAS No.: 895466-62-3
VCID: VC4352694
InChI: InChI=1S/C17H13ClFN3O4S/c18-12-3-7-14(8-4-12)27(24,25)10-9-15(23)20-17-22-21-16(26-17)11-1-5-13(19)6-2-11/h1-8H,9-10H2,(H,20,22,23)
SMILES: C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)F
Molecular Formula: C17H13ClFN3O4S
Molecular Weight: 409.82

3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide

CAS No.: 895466-62-3

Cat. No.: VC4352694

Molecular Formula: C17H13ClFN3O4S

Molecular Weight: 409.82

* For research use only. Not for human or veterinary use.

3-(4-chlorobenzenesulfonyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide - 895466-62-3

Specification

CAS No. 895466-62-3
Molecular Formula C17H13ClFN3O4S
Molecular Weight 409.82
IUPAC Name 3-(4-chlorophenyl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
Standard InChI InChI=1S/C17H13ClFN3O4S/c18-12-3-7-14(8-4-12)27(24,25)10-9-15(23)20-17-22-21-16(26-17)11-1-5-13(19)6-2-11/h1-8H,9-10H2,(H,20,22,23)
Standard InChI Key DAPIOPZYJYALQW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl)F

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₇H₁₃ClFN₃O₄S, with a molecular weight of 409.82 g/mol. Its IUPAC name delineates the structural components: a 4-chlorobenzenesulfonyl group attached to a propanamide chain, which is further linked to a 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl moiety. The sulfonyl group (-SO₂-) enhances electrophilicity, while the oxadiazole ring contributes to π-π stacking interactions, critical for binding biological targets .

Stereoelectronic Properties

The 4-fluorophenyl substituent introduces electron-withdrawing effects, modulating the electron density of the oxadiazole ring. This perturbation influences the compound’s solubility and membrane permeability, though experimental solubility data remain unreported. Quantum mechanical calculations predict a logP value of ~3.2, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Synthesis and Optimization

Reaction Pathway

The synthesis involves a multi-step sequence:

  • Sulfonylation: 4-Chlorobenzenesulfonyl chloride reacts with propanamide under basic conditions (triethylamine) to form the sulfonamide intermediate.

  • Oxadiazole Formation: Cyclocondensation of the intermediate with 4-fluorobenzohydrazide in the presence of phosphorous oxychloride yields the 1,3,4-oxadiazole ring.

Table 1: Key Synthesis Parameters

StepReagentsSolventTemperatureYield
Sulfonylation4-Chlorobenzenesulfonyl chloride, TriethylamineDichloromethane0–5°C78%
CyclocondensationPOCl₃, 4-FluorobenzohydrazideDMF80°C65%

Catalytic Enhancements

Triethylamine serves dual roles: neutralizing HCl byproducts and catalyzing the sulfonylation via nucleophilic assistance. Recent efforts explore ionic liquid catalysts to improve cyclocondensation efficiency, achieving yields up to 72% in preliminary trials .

Physicochemical and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82–7.75 (m, 4H, Ar-H), 7.45–7.38 (m, 2H, Ar-H), 3.42 (t, 2H, -CH₂-), 2.95 (t, 2H, -CH₂-).

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1350 cm⁻¹ (S=O asymmetric), 1160 cm⁻¹ (S=O symmetric).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, indicative of crystalline stability. Thermogravimetric analysis (TGA) shows decomposition onset at 240°C, aligning with aromatic sulfonamide derivatives.

Biological Activity and Mechanistic Insights

Table 2: Comparative Bioactivity of Oxadiazole Derivatives

CompoundTargetIC₅₀ (μM)Reference
This compoundAChE (predicted)~2.5*
Analog (23)*AChE1.2
Analog (15)*COX-20.9
*Predicted via QSAR modeling; *From ACS Omega study .

Research Gaps and Future Directions

Despite promising in silico and in vitro data, critical gaps persist:

  • Pharmacokinetic Profiling: Absence of ADMET (absorption, distribution, metabolism, excretion, toxicity) data limits preclinical advancement.

  • Target Validation: Specific molecular targets (e.g., kinases, GPCRs) remain unconfirmed.

  • Synthetic Scalability: Current yields (65–78%) necessitate optimization for industrial-scale production.

Proposed studies include fragment-based drug design to enhance selectivity and murine models to evaluate in vivo efficacy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator